Lipophilicity Differential: LogP Comparison with 1‑Naphthyl Pinacol Boronate
The calculated octanol‑water partition coefficient of the target compound (cLogP = 4.46) is substantially higher than that of the unsubstituted 1‑naphthyl pinacol boronate (cLogP ≈ 3.99, computed via the same XLogP method) [1]. This difference arises from the additional five‑carbon cyclopentyloxy group.
| Evidence Dimension | Octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | cLogP = 4.46 |
| Comparator Or Baseline | 4,4,5,5‑tetramethyl‑2‑(naphthalen‑1‑yl)‑1,3,2‑dioxaborolane, cLogP ≈ 3.99 |
| Quantified Difference | ΔLogP ≈ +0.47 (increase of ~12 % relative to the comparator) |
| Conditions | XLogP calculation using identical computational method on pubchem.ncbi.nlm.nih.gov (accessed May 2026) |
Why This Matters
For procurement aimed at designing compounds that require enhanced membrane permeation or improved non‑polar solvent solubility, the increased lipophilicity directly informs the selection of the target compound over the unsubstituted analog.
- [1] PubChem. (2026). Compound Summary: 4,4,5,5‑tetramethyl‑2‑(naphthalen‑1‑yl)‑1,3,2‑dioxaborolane, CID 11164405. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/11164405 View Source
